4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Catalog No.
S3318324
CAS No.
82451-18-1
M.F
C26H30O13
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoy...

CAS Number

82451-18-1

Product Name

4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

IUPAC Name

4-(2-methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)

InChI Key

JGHUOJAZXGSFRI-UHFFFAOYSA-N

SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O
  • Origin: Jasminum officinale L. (common jasmine) or other Jasminum species.
  • Significance: Iridoid glycosides from jasmine have been studied for various potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties []. Volatile compounds contribute to the fragrance industry and potentially have aromatherapy applications [].

Molecular Structure Analysis

  • This section would depend on the specific compound (iridoid glycoside or volatile compound).
  • For iridoid glycosides, the analysis would involve discussing the core structure (secoiridoid) linked to a sugar moiety (glucose) [].
  • Volatile compounds like linalool have acyclic structures with functional groups like alcohols [].

Chemical Reactions Analysis

  • Synthesis: Iridoid glycosides are biosynthesized in plants through complex metabolic pathways. Specific details would depend on the compound [].
  • Decomposition: Iridoid glycosides can hydrolyze to release the aglycone (secoiridoid) and sugar under acidic or enzymatic conditions [].
  • Other Reactions: Depending on the specific compound, there might be additional reactions like oxidation or acylation.

Physical And Chemical Properties Analysis

  • Data for specific properties (melting point, boiling point, solubility) would depend on the exact compound [, ].
  • Iridoid glycosides are generally water-soluble due to the presence of sugar moieties [].
  • Volatile compounds typically have low boiling points and good lipophilicity (fat solubility) [].
  • Iridoid glycosides are suggested to exert their effects through various mechanisms, including scavenging free radicals (antioxidant activity), modulating inflammatory signaling pathways, and protecting neurons [].
  • Volatile compounds like linalool might interact with olfactory receptors in the nose, influencing mood and relaxation [].
  • Toxicity data for specific jasmine-derived compounds would be essential for a complete analysis [, ].
  • Generally, jasmine extracts are considered safe for most people when used appropriately [].
  • However, some individuals might experience allergic reactions.

Anti-inflammatory and Hepatoprotective Effects

Studies suggest that Jasminoside possesses anti-inflammatory properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and chemokines []. This quality makes it a potential candidate for treating inflammatory conditions such as liver diseases. Research indicates that Jasminoside can protect the liver from damage caused by toxins and drugs, promoting its regeneration [].

Neuroprotective Potential

Jasminoside's antioxidant properties have garnered interest in its potential neuroprotective effects. Studies have shown that it may help protect brain cells from oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antidiabetic Properties

Scientific research suggests Jasminoside may play a role in blood sugar regulation. Studies have observed that it can improve insulin sensitivity and decrease blood glucose levels, potentially offering benefits for managing diabetes [].

Antitumor Effects

Emerging research explores the potential antitumor effects of Jasminoside. In vitro studies suggest it may induce cancer cell death and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential clinical applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

550.16864101 g/mol

Monoisotopic Mass

550.16864101 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-04-14

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